molecular formula C17H23NO3 B12421479 L-Hyoscyamine-d3

L-Hyoscyamine-d3

Cat. No.: B12421479
M. Wt: 292.39 g/mol
InChI Key: RKUNBYITZUJHSG-XIZQDHBESA-N
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Description

L-Hyoscyamine-d3, also known as Daturine-d3, is a deuterium-labeled form of L-Hyoscyamine. L-Hyoscyamine is a natural plant tropane alkaloid and a potent competitive muscarinic receptor antagonist. It is the levo-isomer of Atropine and is commonly found in plants of the Solanaceae family, such as henbane, mandrake, and deadly nightshade [2][2].

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Hyoscyamine-d3 involves the incorporation of deuterium into the L-Hyoscyamine molecule. One common method is to start with 2,4-dihydroxy-5-methoxybenzaldehyde as the starting material. The process involves several steps, including the addition of solvents and reagents under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves the use of stable heavy isotopes of hydrogen, carbon, and other elements. These isotopes are incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Chemical Reactions Analysis

Types of Reactions

L-Hyoscyamine-d3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Mechanism of Action

L-Hyoscyamine-d3 exerts its effects by competitively and non-selectively antagonizing muscarinic receptors in various tissues, including smooth muscle, cardiac muscle, and the central nervous system. This antagonism leads to the inhibition of acetylcholine-mediated responses, resulting in reduced muscle contractions and other physiological effects .

Comparison with Similar Compounds

L-Hyoscyamine-d3 is similar to other tropane alkaloids, such as:

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful as a tracer in scientific research. This labeling allows for precise quantitation and analysis of the compound in various biological and chemical processes .

Properties

Molecular Formula

C17H23NO3

Molecular Weight

292.39 g/mol

IUPAC Name

[(5S)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14?,15?,16+/m0/s1/i1D3

InChI Key

RKUNBYITZUJHSG-XIZQDHBESA-N

Isomeric SMILES

[2H]C([2H])([2H])N1[C@H]2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Origin of Product

United States

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